molecular formula C11H13BrFNO B578553 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene CAS No. 1355247-75-4

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene

Cat. No.: B578553
CAS No.: 1355247-75-4
M. Wt: 274.133
InChI Key: CAIURMIERZMRKZ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene (CAS: 1355247-75-4) is a tri-substituted benzene derivative featuring bromine (Br), fluorine (F), and a morpholinomethyl group (-CH₂-morpholine) at positions 1, 2, and 3, respectively . The morpholinomethyl group introduces a nitrogen-oxygen heterocycle, conferring unique electronic and steric properties. This compound is primarily utilized in pharmaceutical and agrochemical synthesis, where its substituents enable regioselective reactivity and functionalization .

Properties

IUPAC Name

4-[(3-bromo-2-fluorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIURMIERZMRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742782
Record name 4-[(3-Bromo-2-fluorophenyl)methyl]morpholine
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Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-75-4
Record name Morpholine, 4-[(3-bromo-2-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Bromo-2-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Bromination of 2-Fluorotoluene

Starting with 2-fluorotoluene, bromination under controlled conditions yields 1-bromo-2-fluoro-3-methylbenzene. The methyl group at the 3-position serves as a precursor for subsequent functionalization. Key parameters include:

  • Catalyst : AlCl₃ (0.01–0.1 equivalents relative to substrate)

  • Temperature : 10–50°C to minimize polybromination

  • Solvent : Halogenated solvents (e.g., CH₂Cl₂) enhance reaction homogeneity.

This method achieves >90% regioselectivity for the meta-brominated product relative to the fluorine substituent, critical for downstream modifications.

Introduction of the Morpholinomethyl Group

The morpholinomethyl moiety is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Two predominant strategies are explored:

Nucleophilic Substitution of Bromomethyl Intermediates

3-(Bromomethyl)-1-bromo-2-fluorobenzene reacts with morpholine under basic conditions to form the target compound:

Reaction Conditions :

  • Substrate : 3-(Bromomethyl)-1-bromo-2-fluorobenzene

  • Nucleophile : Morpholine (1.2–2.0 equivalents)

  • Base : K₂CO₃ or Et₃N (2.0 equivalents)

  • Solvent : DMF or THF at 60–80°C

  • Yield : 70–85% after purification by column chromatography.

This method is efficient but requires prior synthesis of the bromomethyl intermediate, which may involve radical bromination or Appel reaction conditions.

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis enables direct coupling of morpholine derivatives to halogenated aromatics. A modified Stille or Suzuki coupling can be employed:

Example Protocol :

  • Substrate : 1-Bromo-2-fluoro-3-iodobenzene

  • Coupling Partner : Morpholinomethylstannane or boronic ester

  • Catalyst : Pd(dppf)Cl₂ (0.05–0.1 equivalents)

  • Solvent : 1,4-Dioxane at 90°C

  • Yield : 75–82%.

This approach avoids the need for pre-functionalized bromomethyl intermediates but requires specialized organometallic reagents.

One-Pot Tandem Bromination and Functionalization

Recent advances leverage tandem reactions to streamline synthesis. A representative sequence involves:

  • Bromination : Fluorobenzene is brominated using Br₂/AlCl₃ at 30°C.

  • Mannich Reaction : In situ reaction with morpholine and formaldehyde introduces the morpholinomethyl group.

Key Advantages :

  • Reduced purification steps

  • Higher atom economy (70–80% yield).

Challenges and Optimization Strategies

Regioselectivity Control

Competing ortho/para bromination relative to fluorine necessitates precise catalyst tuning. FeCl₃ favors meta-bromination (88% selectivity), while AlCl₃ may require lower temperatures to suppress side reactions.

Purification of Isomeric Byproducts

Chromatographic separation or recrystallization is essential to isolate the target compound from ortho/para isomers. Distillation under reduced pressure (e.g., 0.1–1.0 mmHg) achieves >99% purity.

Data Tables

Table 1. Comparison of Synthesis Methods

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Nucleophilic SubstitutionK₂CO₃60–8070–8595–99
Pd-Catalyzed CouplingPd(dppf)Cl₂9075–8297–99
Tandem BrominationAlCl₃3070–8090–95

Table 2. Solvent Effects on Morpholinomethylation

SolventReaction Time (h)Yield (%)
DMF1282
THF1875
Toluene2465

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the morpholinomethyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological pathways and affect cellular processes .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below highlights key structural differences between 1-bromo-2-fluoro-3-(morpholinomethyl)benzene and analogous halogenated benzene derivatives:

Compound Name Substituents (Positions) Key Functional Groups Electronic Effects
This compound Br (1), F (2), morpholinomethyl (3) Morpholine (electron-donating) Enhanced nucleophilicity at C4/C6
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene Br (1), F (3), morpholinomethyl (2) Morpholine (electron-donating) Altered regioselectivity in reactions
1-Bromo-2-fluoro-3-(trifluoromethyl)benzene Br (1), F (2), CF₃ (3) Trifluoromethyl (electron-withdrawing) Electrophilic dominance at C5/C6
1-Bromo-3-chloro-5-fluorobenzene Br (1), Cl (3), F (5) Halogens (electron-withdrawing) Deactivated ring for substitution
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (4), F (2), OCF₃ (1) Trifluoromethoxy (electron-withdrawing) Meta-directing effects

Key Observations :

  • The morpholinomethyl group enhances electron density at adjacent positions, favoring nucleophilic aromatic substitution (NAS) at C4/C6 .
  • Trifluoromethyl and trifluoromethoxy groups strongly deactivate the ring, directing electrophilic substitution to meta positions .
  • Halogen-only derivatives (e.g., 1-bromo-3-chloro-5-fluorobenzene) exhibit reduced reactivity due to cumulative electron withdrawal .

Physical Properties

Limited data are available for the target compound, but comparisons can be inferred from structurally similar molecules:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
1-Bromo-3-chloro-5-fluorobenzene 209.45 Not reported Not reported Low in polar solvents
1-Bromo-2-fluoro-3-(trifluoromethyl)benzene 243.00 N/A (oil) N/A Soluble in organic solvents
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene 290.14 Not reported Not reported Moderate in DMSO

Notes:

  • The morpholinomethyl group likely improves solubility in polar aprotic solvents (e.g., DMSO) compared to halogen-only analogs .
  • Trifluoromethyl derivatives are typically oils at room temperature, limiting crystalline applications .

Reactivity in Cross-Coupling Reactions

  • Morpholinomethyl-containing compounds participate in Buchwald-Hartwig amination and Suzuki-Miyaura coupling due to the directing effects of the morpholine group .
  • Trifluoromethyl analogs are preferred in Ullmann-type couplings, where electron-withdrawing groups stabilize transition states .

Biological Activity

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a morpholinomethyl group attached to a benzene ring. Its molecular formula is C10_{10}H12_{12}BrFNO, with a molecular weight of approximately 260.11 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The unique arrangement of substituents in this compound contributes to its chemical properties. The morpholine group is known for enhancing biological activity, particularly in pharmacological contexts. The presence of both bromine and fluorine atoms can also influence the compound's reactivity and interaction with biological targets.

Biological Activity

Research indicates that compounds containing morpholine groups often exhibit significant biological activities, including:

  • Antimicrobial properties : Morpholine derivatives have been studied for their effectiveness against various pathogens.
  • Anticancer effects : Some studies suggest that similar compounds may inhibit cancer cell proliferation.
  • Enzyme inhibition : Interaction with specific enzymes could lead to therapeutic benefits.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundPotential antimicrobial and anticancerInteraction with enzymes/receptors
1-Bromo-2-fluoro-3-nitrobenzeneAntimicrobialInhibition of bacterial growth
1-Bromo-3-fluoro-2-(morpholinomethyl)benzeneAnticancerInduction of apoptosis in cancer cells

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling.

Q & A

Q. What are the key synthetic strategies for preparing 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene?

Methodological Answer: The synthesis typically involves multi-step functionalization of a bromo-fluorobenzene precursor. A common approach includes:

Bromination/Fluorination: Start with a benzene derivative containing reactive positions for bromine and fluorine introduction.

Morpholinomethyl Introduction: Use nucleophilic substitution (e.g., SN2) or coupling reactions to attach the morpholinomethyl group. For example, reacting 3-bromo-2-fluorobenzyl bromide with morpholine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

Purification: Column chromatography or recrystallization to achieve >97% purity, verified by HPLC or GC-MS .

Q. How is the structure of this compound confirmed?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for aromatic protons (δ 6.8–7.5 ppm), morpholine protons (δ 3.6–3.8 ppm), and methylene bridge (δ 3.4–3.6 ppm).
    • ¹³C NMR: Signals for quaternary carbons (C-Br, C-F) and morpholine carbons (δ 45–70 ppm).
  • Mass Spectrometry (MS): Molecular ion peak at m/z 274.13 (M⁺) and fragmentation patterns confirming substituents .
  • Elemental Analysis: Validate Br, F, and N content (±0.3% theoretical values).

Advanced Research Questions

Q. What challenges arise in maintaining regioselectivity during the introduction of the morpholinomethyl group?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Steric Hindrance: The bromine atom at position 1 and fluorine at position 2 direct the morpholinomethyl group to position 3. However, competing reactions (e.g., para-substitution) may occur if reaction conditions (temperature, solvent polarity) are suboptimal.
  • Electronic Effects: Electron-withdrawing groups (Br, F) deactivate the ring, requiring strong bases (e.g., NaH) or catalysts (e.g., Pd for cross-coupling) to facilitate substitution .
  • Mitigation: Use in situ monitoring (TLC or FTIR) to track reaction progress and adjust conditions dynamically .

Q. How can researchers analyze and mitigate byproduct formation in the synthesis of this compound?

Methodological Answer:

  • Byproduct Identification:
    • HPLC-MS: Detect impurities such as di-substituted morpholine derivatives or debrominated products.
    • X-ray Crystallography: Resolve structural ambiguities in crystalline byproducts .
  • Mitigation Strategies:
    • Optimized Stoichiometry: Use a 10–20% excess of morpholine to drive the reaction to completion.
    • Temperature Control: Maintain reactions at 60–80°C to avoid thermal decomposition.
    • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency .

Q. What computational methods are used to predict the reactivity of this compound in further derivatization?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites for reactions (e.g., Suzuki-Miyaura coupling at the bromine position).
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways to prioritize solvents like THF or toluene for specific transformations .
  • Docking Studies: Predict interactions with biological targets (e.g., enzymes) based on the morpholine group’s hydrogen-bonding capability .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported purity levels (e.g., 97% vs. 98%)?

Methodological Answer:

  • Source Verification: Cross-reference analytical methods (e.g., HPLC vs. GC-MS) and calibration standards used in different studies .
  • Reproducibility Tests: Repeat synthesis under documented conditions and compare purity via orthogonal methods (e.g., NMR integration vs. elemental analysis).
  • Batch Variability: Account for differences in starting material quality or storage conditions (e.g., moisture-sensitive intermediates) .

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